![molecular formula C9H6N2O2 B6255634 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carbaldehyde CAS No. 1824262-08-9](/img/no-structure.png)

4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

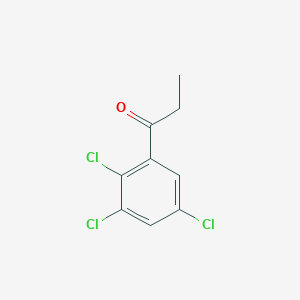

4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carbaldehyde is a chemical compound that is part of a larger family of compounds known as pyridopyrimidinones . It is a substructure of more than 850 known biologically active compounds and is associated with various bioindicators such as cardiovascular, antitumor, nervous system, anti-inflammatory, and anti-infective agents .

Synthesis Analysis

The synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carbaldehyde and its derivatives can be achieved through various methods. One approach involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . Another method involves a cascade reaction of aldehydes, malanonitrile, and 2-aminopyridine in an aqueous medium at 65°C under ultrasonication, using β-cyclodextrin as a highly efficient, biodegradable, and reusable catalyst .Molecular Structure Analysis

The molecular structure of 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carbaldehyde and its derivatives is characterized by a pyridopyrimidinone core, which can be substituted with various functional groups . In the crystal, the title compound adopts a layered structure where there are stacks of cations and anions formed by slipped π-stacking interactions .Chemical Reactions Analysis

4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carbaldehyde can undergo various chemical reactions. For instance, it can participate in a catalyst-free synthesis of alkyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate derivatives on water . It can also undergo a retro-Claisen reaction .作用機序

In the context of biological activity, the mechanism of action of 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carbaldehyde and its derivatives is thought to involve binding into the active site of certain enzymes. For example, in the case of HIV-1 integrase, the keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion .

将来の方向性

Given the biological activity associated with 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carbaldehyde and its derivatives, future research could focus on further exploring the therapeutic potential of these compounds. This could involve the synthesis of new derivatives, the investigation of their biological activity against various targets, and the optimization of their properties for potential therapeutic applications .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carbaldehyde involves the condensation of 2-amino-3-cyanopyridine with 2-formylpyridine followed by cyclization and oxidation.", "Starting Materials": [ "2-amino-3-cyanopyridine", "2-formylpyridine", "Acetic acid", "Sodium acetate", "Hydrogen peroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-cyanopyridine (1.0 g, 8.2 mmol) and 2-formylpyridine (1.2 g, 9.8 mmol) in acetic acid (20 mL) and add sodium acetate (1.5 g, 18.4 mmol).", "Step 2: Heat the reaction mixture at 80°C for 6 hours.", "Step 3: Cool the reaction mixture to room temperature and add water (20 mL).", "Step 4: Extract the product with ethyl acetate (3 x 20 mL).", "Step 5: Combine the organic layers and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the solution under reduced pressure to obtain a yellow solid.", "Step 7: Dissolve the yellow solid in a mixture of water (10 mL) and hydrogen peroxide (10 mL, 30%).", "Step 8: Heat the reaction mixture at 80°C for 2 hours.", "Step 9: Cool the reaction mixture to room temperature and filter the solid.", "Step 10: Wash the solid with water and dry to obtain the desired product, 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carbaldehyde." ] } | |

CAS番号 |

1824262-08-9 |

製品名 |

4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carbaldehyde |

分子式 |

C9H6N2O2 |

分子量 |

174.2 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。